Morpholine, 4-(3-(4-(2-chlorophenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-

Description

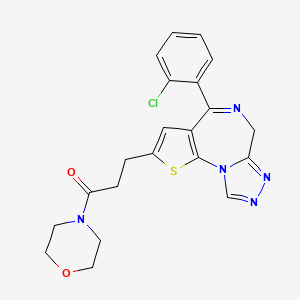

The compound Morpholine, 4-(3-(4-(2-chlorophenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- is a structurally complex molecule featuring a morpholine moiety fused with a thieno-triazolo-diazepine scaffold and a 2-chlorophenyl substituent. Morpholine derivatives are widely recognized for their versatility in medicinal chemistry, often serving as peptidomimetics or bioactive scaffolds due to their ability to mimic peptide bonds and modulate pharmacokinetic properties . The 2-chlorophenyl group may enhance lipophilicity and target binding, as halogenated aromatic systems are common in antifungal and anticancer agents .

Structurally related compounds, such as Morpholine, 4-(4-(4-(2-chlorophenyl)-9-methyl-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxobutyl) (PubChem entry), differ in alkyl chain length (butyl vs. propyl) and substituent placement, which can influence bioavailability and receptor affinity .

Properties

IUPAC Name |

3-[7-(2-chlorophenyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-4-yl]-1-morpholin-4-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2S/c22-17-4-2-1-3-15(17)20-16-11-14(5-6-19(28)26-7-9-29-10-8-26)30-21(16)27-13-24-25-18(27)12-23-20/h1-4,11,13H,5-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKULYJQHZKBYIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCC2=CC3=C(S2)N4C=NN=C4CN=C3C5=CC=CC=C5Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90147014 | |

| Record name | Web 2105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105219-69-0 | |

| Record name | Web 2105 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105219690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Web 2105 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90147014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Morpholine derivatives, particularly the compound Morpholine, 4-(3-(4-(2-chlorophenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)-, have garnered attention in medicinal chemistry due to their potential biological activities. This compound belongs to a class of thienotriazolodiazepines known for their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of Morpholine, 4-(3-(4-(2-chlorophenyl)-6H-thieno(3,2-f)(1,2,4)triazolo(4,3-a)(1,4)diazepin-2-yl)-1-oxopropyl)- can be represented as follows:

- Molecular Formula : C24H24ClN5O2S

- CAS Number : 133714-99-5

- Molecular Weight : 455.96 g/mol

The biological activity of this compound is primarily attributed to its interaction with the gamma-aminobutyric acid (GABA) receptor. It acts as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of GABA. This mechanism is linked to sedative and anxiolytic effects similar to those observed with benzodiazepines.

Sedative and Anxiolytic Effects

Research indicates that Morpholine derivatives exhibit significant sedative and anxiolytic properties. These effects are crucial for developing treatments for anxiety disorders and insomnia. The compound's ability to modulate GABA receptors enhances its therapeutic potential in these areas .

Antibacterial Activity

In addition to its central nervous system effects, studies have shown that morpholine derivatives possess antibacterial properties. For instance, synthesized compounds based on morpholine structures demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Anticancer Potential

Emerging research highlights the anticancer potential of thienotriazolodiazepines. Some derivatives have been tested against cancer cell lines, showing promising results in inhibiting cell proliferation. For example, certain compounds derived from similar structures exhibited cytotoxic activity against human breast cancer cell lines (MCF-7) with IC50 values indicating effective dose-response relationships .

Case Study: Synthesis and Evaluation

A study focused on synthesizing new morpholine derivatives evaluated their biological activities through various assays. The synthesized compounds were screened for antibacterial activity and showed notable effectiveness against specific bacterial strains. Additionally, docking studies provided insights into their interaction with biological macromolecules .

Comparison with Similar Compounds

Substitution Patterns

- Chlorophenyl vs. Trimethoxybenzene Derivatives : Replacing the 3,4,5-trimethoxybenzene ring in compounds like 1c, 1d, and 1e with a morpholine group (as in 3a–c ) significantly enhances antifungal activity against phytopathogenic fungi, surpassing commercial agents like flumorph and dimethomorph . However, the trimethoxybenzene moiety itself is favorable for fungicidal activity, indicating a trade-off between structural complexity and potency .

- Alkyl Chain Modifications : The target compound’s propionyl (1-oxopropyl) chain differs from the butyl chain in the PubChem analogue . Longer alkyl chains may increase hydrophobicity (Log P) but reduce solubility, impacting absorption.

Heterocyclic Systems

- Thieno-Triazolo-Diazepine vs. Triazine Scaffolds: Bis(morpholino-triazine) derivatives (e.g., 22) lack the diazepine ring but retain morpholine’s conformational flexibility, often serving as kinase inhibitors or antimicrobials . The diazepine system in the target compound may confer unique CNS activity.

Antifungal Performance

The target compound’s structural relatives (e.g., 3b and 3c ) exhibit broad-spectrum antifungal activity against nine phytopathogenic fungi, with EC₅₀ values comparable or superior to flumorph and dimethomorph. Key findings include:

| Compound | Activity vs. Flumorph | Key Substituent |

|---|---|---|

| 3b | 1.5× higher | Morpholine, chlorophenyl |

| 3c | 2.0× higher | Morpholine, methyl |

| Target | Data pending | Chlorophenyl, diazepine |

The 2-chlorophenyl group likely enhances membrane penetration, while the diazepine ring may disrupt fungal ergosterol biosynthesis .

Physicochemical and Toxicological Properties

QSAR and Log P

Morpholinium ionic liquids (e.g., nitrate vs. nitrite salts) provide insights into substituent effects:

| Property | Morpholinium Nitrate | Morpholinium Nitrite |

|---|---|---|

| Log P | 0.713 | 1.7 |

| PIC₅₀ | -2.14 | -3.96 |

| Toxicity | Lower | Higher |

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

The synthesis of this morpholine-containing heterocycle involves multi-step reactions, often leveraging palladium-catalyzed cyclization or condensation of nitroarenes with formic acid derivatives to form the diazepine core . Key intermediates include:

- Thieno-triazolo-diazepine precursor : Synthesized via coupling of 2-chlorophenyl derivatives with thiophene-based intermediates under reflux conditions in polar aprotic solvents (e.g., DMF) .

- Morpholine-propionyl intermediate : Introduced via nucleophilic substitution or acylation reactions, often requiring anhydrous conditions to prevent hydrolysis .

- 1-Oxopropyl linker : Added using keto-acid derivatives, with careful pH control to avoid side reactions .

Methodological Tip : Optimize reaction yields by screening catalysts (e.g., Pd/C or Pd(OAc)₂) and temperatures (80–120°C) for cyclization steps. Monitor progress via TLC or HPLC .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on structural analogs and SDS

- Acute Toxicity : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Respiratory Hazards : Employ NIOSH-approved respirators if airborne particulates are generated during milling or transfers .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid dry sweeping to prevent dust dispersion .

Note : No occupational exposure limits (OELs) are established for this compound, but treat it as a potential carcinogen due to structural alerts (e.g., chlorophenyl and triazole groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolic instability of the morpholine ring or poor bioavailability). Strategies include:

- Metabolic Profiling : Use LC-MS to identify degradation products (e.g., morpholine ring oxidation) in plasma or liver microsomes .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the morpholine ring to enhance metabolic stability .

- Formulation Optimization : Encapsulate the compound in liposomes or PEGylated nanoparticles to improve solubility and tissue penetration .

Case Study : A related thieno-triazolo-diazepine showed 10× higher in vivo efficacy after replacing the morpholine group with a piperazine analog, reducing first-pass metabolism .

Q. What advanced spectroscopic techniques are recommended for elucidating the stereochemistry of the thieno-triazolo-diazepine core?

Q. How can computational modeling guide the optimization of this compound’s binding affinity for CNS targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations (GROMACS) are critical for:

- Target Identification : Screen against GABAₐ or 5-HT₆ receptors, where morpholine derivatives show affinity .

- Binding Mode Analysis : Identify key interactions (e.g., hydrogen bonds between the 1-oxopropyl group and Arg112 in GABAₐ) .

- SAR Studies : Predict the impact of substituents (e.g., electron-donating groups on the diazepine ring improve hydrophobic interactions) .

Validation : Cross-correlate docking scores with experimental IC₅₀ values from radioligand binding assays .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous vs. organic solvents?

Variations arise from:

- Protonation State : The morpholine nitrogen (pKa ~7.4) ionizes in acidic buffers, increasing aqueous solubility, but remains neutral in organic phases .

- Polymorphism : Crystalline forms (e.g., hydrate vs. anhydrous) exhibit different solubility profiles. Characterize via PXRD and DSC .

- Impurity Effects : Residual DMF or THF from synthesis can artificially enhance organic solubility. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.